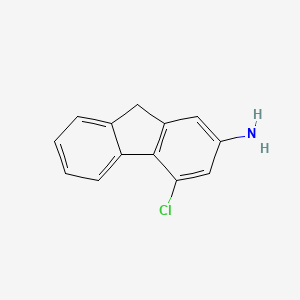

4-Chloro-9h-fluoren-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

1785-37-1 |

|---|---|

Molecular Formula |

C13H10ClN |

Molecular Weight |

215.68 g/mol |

IUPAC Name |

4-chloro-9H-fluoren-2-amine |

InChI |

InChI=1S/C13H10ClN/c14-12-7-10(15)6-9-5-8-3-1-2-4-11(8)13(9)12/h1-4,6-7H,5,15H2 |

InChI Key |

QNFQLVJHTBDKGC-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3Cl)N |

Origin of Product |

United States |

Strategic Synthesis Methodologies for 4 Chloro 9h Fluoren 2 Amine

Precursor Compounds and Initial Synthesis Approaches

The foundational strategies for synthesizing substituted fluorenes rely on the selection of appropriate precursor compounds that either contain the desired functionalities or can be readily modified. Common precursors include substituted biphenyls, anilines, and fluorenones, which serve as versatile starting points for building the target molecule. Initial approaches often focus on forming the central five-membered ring to create the characteristic tricyclic fluorene (B118485) structure.

An illustrative, though related, synthesis is that of 4,4'-(9H-Fluoren-9-ylidene)bis(2-chlorobenzenamine), which begins with the reaction of 3-chloroaniline (B41212) and 9-fluorenone (B1672902). nih.gov This highlights the use of a substituted aniline (B41778) and a fluorenone core as key precursors in the synthesis of complex amino-fluorene derivatives. nih.gov Another foundational approach involves the cyclization of substituted biphenyls. For instance, metal-free oxidative cyclization of 2-(aminomethyl)biphenyls can yield highly substituted fluorenones, which are direct precursors to fluorenes.

Synthetic Pathways to Halogenated Fluorene Intermediates

A critical step in the synthesis of 4-Chloro-9H-fluoren-2-amine is the introduction of the chlorine atom onto the fluorene skeleton. This is typically achieved by creating a halogenated fluorene or fluorenone intermediate.

A direct and effective method for this is the electrophilic halogenation of the fluorene core. For example, fluorene can be brominated using bromine in a chloroform (B151607) solvent to produce 2,7-dibromofluorene. This di-halogenated compound can then be oxidized, often with an oxidizing agent like chromium trioxide, to yield 2,7-dibromofluorenone. This two-step sequence provides a reliable pathway to halogenated fluorenone intermediates, which can be further modified. While this example produces a dibromo derivative, the principle of direct halogenation is a key strategy for producing chlorinated analogues as well.

| Reaction Step | Reagents | Product |

| Bromination | Fluorene, Bromine, Chloroform | 2,7-dibromofluorene |

| Oxidation | 2,7-dibromofluorene, Chromium trioxide | 2,7-dibromofluorenone |

Introduction of Amino Functionalities on Fluorene Systems

The introduction of an amino group at a specific position on the fluorene ring is another crucial transformation. A widely used and reliable method is the reduction of a nitro group, which can be introduced onto the aromatic ring via electrophilic nitration.

This strategy is demonstrated in the synthesis of a 9,9-dimethyl-9H-fluorene derivative, where a nitro-substituted fluorene was the key intermediate. The nitro group was subsequently reduced to the desired amino group using hydrazine. This nitration-reduction sequence is a cornerstone of aromatic chemistry and is highly applicable for installing amino functionalities on the fluorene scaffold in a regioselective manner.

Another method for introducing an amino group is through the reductive amination of a fluorenone precursor. This involves reacting the ketone group at the 9-position with an ammonia (B1221849) source, such as ammonium (B1175870) formate, in the presence of a reducing agent to form 9H-fluoren-9-amine. While this functionalizes the C9 position, it represents a general strategy for creating amino-fluorenes from ketone precursors.

Advanced Approaches for Regioselective Functionalization of the Fluorene Core

More advanced synthetic strategies offer greater control over the placement of functional groups (regioselectivity) and often involve the construction of the fluorene scaffold itself using modern catalytic methods. These approaches are essential for creating complex, polysubstituted fluorenes from simpler, readily available starting materials.

Transition Metal-Catalyzed Coupling Reactions for Fluorene Scaffold Construction

Transition metal catalysis provides powerful tools for constructing the biaryl bond that forms the backbone of the fluorene molecule, followed by cyclization to form the central five-membered ring. These methods often start with precursors like substituted aryl halides and boronic acids or involve the direct activation of C-H bonds.

Palladium catalysts are exceptionally versatile for forming the fluorene ring system through intramolecular cyclization. These reactions typically involve the activation of C-H bonds, allowing for the direct coupling of two aryl rings.

One such protocol involves the intramolecular C(sp²)-H activation of 2-arylbenzyl chlorides. This reaction can be conducted at room temperature using a palladium catalyst, such as PdCl₂(PPh₃)₂, along with triphenylphosphine (B44618) and pivalic acid as ligands, to efficiently produce various fluorene derivatives in excellent yields. thieme-connect.com

Another powerful palladium-catalyzed method starts with 2-iodobiphenyls and dibromomethane (B42720). acs.org This reaction proceeds through a tandem dual C-C bond formation sequence. The mechanism involves the oxidative addition of the 2-iodobiphenyl (B1664525) to a Pd(0) catalyst, followed by C-H activation to form a palladacycle intermediate. acs.org Subsequent reaction with dibromomethane and reductive elimination constructs the methylene (B1212753) bridge to yield the final fluorene product. acs.org This approach is notable for its ability to tolerate a variety of functional groups on the aromatic rings. acs.org

Further innovation is seen in denitrogenative palladium-catalyzed cascades, where aryl iodides and 2-bromoarylaldehyde hydrazones undergo a tandem reaction to build the fluorene skeleton, with the hydrazone acting as the methylene synthon. rsc.org

| Method | Precursors | Catalyst System | Key Feature |

| Intramolecular C-H Activation | 2-arylbenzyl chlorides | PdCl₂(PPh₃)₂ / PPh₃ / Pivalic Acid | Room temperature reaction. thieme-connect.com |

| Dual C-C Bond Formation | 2-iodobiphenyls, CH₂Br₂ | Pd(OAc)₂ / K₂CO₃ / KOAc | Builds methylene bridge from CH₂Br₂. acs.org |

| Denitrogenative Cascade | Aryl iodides, 2-bromoarylaldehyde hydrazones | Palladium catalyst | Hydrazone serves as the methylene source. rsc.org |

Rhodium catalysts are highly effective in promoting dehydrogenative cyclization reactions through the activation of two C-H bonds, providing a direct and atom-economical route to the fluorene core. researchgate.net

One such method involves the cyclization of 2,2-diarylalkanoic acids. nih.govacs.org In the presence of a rhodium catalyst and an oxidant like copper acetate, these substrates undergo a smooth reaction involving double C-H bond cleavage followed by decarboxylation to afford the corresponding fluorene derivatives. nih.govacs.org This process offers a straightforward pathway to the fluorene skeleton from readily available precursors. acs.org Similarly, substrates like 1-amino-1,1-diarylalkanes can be efficiently cyclized to furnish 9H-fluoren-9-amine derivatives using a rhodium catalyst and a copper oxidant. researchgate.net This method is particularly noteworthy as it proceeds without the need for protecting the amine functionality. researchgate.net

The direct cyclization of triarylmethanols can also be achieved using an iridium catalyst, which functions similarly to rhodium in promoting dehydrogenative C-H activation to form the fluorene ring. nih.govacs.org These methods highlight the power of Rh(III) and related metals to facilitate C-H activation and construct complex aromatic systems like fluorenes in a single, efficient step. nih.gov

Cobalt-Catalyzed C(sp³)–H Functionalization Strategies

Recent advancements in organic synthesis have highlighted the utility of earth-abundant transition metals, such as cobalt, for the direct functionalization of C(sp³)–H bonds. In the context of the fluorene scaffold, this strategy primarily targets the methylene bridge at the C9 position. Cobalt-based catalytic systems have proven effective for tandem dehydrogenative C(sp³)–H alkylation and cyclization reactions of 9H-fluorene.

These methods often employ a "borrowing hydrogen" pathway, where the catalyst temporarily oxidizes an alcohol to a reactive carbonyl compound, which then participates in a C-C bond-forming reaction with the fluorene. The catalyst subsequently returns the "borrowed" hydrogen to complete the catalytic cycle. This approach allows for the use of readily available alcohols as alkylating agents, representing a streamlined and sustainable synthetic route. Research has demonstrated the versatility of this protocol with a wide array of fluorenes and alcohols, including benzylic, heteroaromatic, and aliphatic variants.

Key features of these cobalt-catalyzed reactions include:

Divergent Reactivity: Depending on the nature of the alcohol substrate, the reaction can be directed towards different products. For instance, sterically bulky alcohols may preferentially lead to alkenylation, yielding tetrasubstituted olefins.

Formation of Spiro Compounds: When diols are used, the process can result in difunctionalization at both ends, followed by cyclization to form unique spiro compounds.

Scalability: The viability of these methods has been confirmed through successful gram-scale syntheses.

| Catalyst Type | Reactant Type | Key Transformation | Notable Outcome | Reference |

|---|---|---|---|---|

| N,N-bidentate cobalt complex | Primary/Secondary Alcohols | Dehydrogenative C(sp³)–H alkylation | Synthesis of various 9-alkylated fluorenes | nih.gov |

| Redox noninnocent cobalt(II) complex | Alcohols | C(sp³)–H alkylation | Efficient single-step di-alkylation demonstrated | |

| N,N-bidentate cobalt complex | Diols | Difunctionalization and cyclization | Formation of spiro compounds | nih.gov |

Directed Regioselective Chlorination Methodologies at C4

Achieving regioselective substitution on the fluorene ring system, particularly the introduction of a chlorine atom at the C4 position, is a significant synthetic challenge. Direct electrophilic chlorination of the fluorene core often results in a mixture of products, with substitution favoring the electron-rich C2 and C7 positions. Therefore, more strategic approaches are required to ensure the precise installation of a chlorine atom at C4.

A robust and widely applicable strategy involves the construction of the fluorenone skeleton from a pre-functionalized biphenyl (B1667301) precursor through an intramolecular cyclization. nih.gov This method offers superior control over the final substitution pattern. For the synthesis of a 4-chloro-substituted fluorene derivative, the route would typically begin with a biphenyl-2-carboxylic acid or a related derivative bearing a chlorine atom at the desired position on one of the phenyl rings.

The key step is an acid-mediated intramolecular Friedel–Crafts acylation, which closes the five-membered ring to form the tricyclic fluorenone system. nih.govnih.gov This reaction is compatible with a variety of functional groups, including halogens and nitro groups, allowing for the synthesis of highly substituted fluorenones. nih.gov

Illustrative Synthetic Pathway:

Precursor Synthesis: A suitably substituted biphenyl, such as 4'-chloro-2'-nitro-[1,1'-biphenyl]-2-carboxylic acid, is synthesized via cross-coupling reactions (e.g., Suzuki coupling).

Cyclization: The biphenyl precursor is treated with a strong acid or dehydrating agent (e.g., sulfuric acid, polyphosphoric acid) to induce intramolecular acylation, yielding 4-chloro-2-nitro-9H-fluoren-9-one.

This approach effectively circumvents the regioselectivity issues associated with direct chlorination of the fluorene ring.

Specific Amine Functionalization at the C2 Position of Fluorene Derivatives

The introduction of an amine group at the C2 position of the fluorene ring is a critical step in the synthesis of this compound. The most reliable and commonly employed method for this transformation is a two-step sequence involving nitration followed by reduction.

Reduction: The subsequent reduction of the nitro group to a primary amine can be achieved using various established methods. A common laboratory procedure involves the use of zinc dust in the presence of calcium chloride in an alcohol-water mixture. orgsyn.org Other effective reducing agents include tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂ over a palladium catalyst). These methods are generally high-yielding and chemoselective, leaving other functional groups like the chloro-substituent and the fluorenone carbonyl intact.

Combining these methodologies, the synthesis of this compound can be envisioned from 4-chloro-9H-fluoren-9-one via nitration to give 4-chloro-2-nitro-9H-fluoren-9-one, followed by reduction of the nitro group. A final reduction of the C9 ketone to a methylene group (e.g., Wolff-Kishner or Clemmensen reduction) would yield the target compound.

Optimization of Reaction Conditions and Yields in Fluorene Synthesis

Optimizing reaction parameters is crucial for maximizing yields, minimizing side products, and ensuring the efficiency and scalability of synthetic routes to fluorene derivatives. Key areas of focus include the selection of appropriate solvent and catalytic systems, as well as the implementation of effective purification techniques.

Evaluation of Solvent Systems for Enhanced Reaction Efficiency

The choice of solvent can profoundly influence the outcome of a chemical reaction by affecting reactant solubility, reaction rates, and even product selectivity. In the synthesis of fluorene derivatives, a range of solvents has been employed depending on the specific transformation.

For instance, in the synthesis of fluorenyl-hydrazonothiazole derivatives, solvents such as tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) have been used. google.com In condensation reactions to form 9,9-diarylfluorenes, higher boiling point solvents like ethylene (B1197577) glycol are often utilized to facilitate the reaction at elevated temperatures (e.g., 140-150 °C). chemicalbook.com Patent literature also describes a wide array of organic solvents for preparing fluorene derivatives, including methanol, ethanol, THF, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and toluene (B28343), indicating the need to match the solvent to the specific reaction requirements.

The solvent's polarity can also impact the photophysical properties of fluorene derivatives, an important consideration for materials science applications. Studies have shown that solvent polarity can affect fluorescence emission due to the dipolar rearrangement of the solvent shell around the molecule in its excited state.

Development and Application of Catalytic Systems

Catalysis is central to the modern synthesis of complex organic molecules, including fluorene derivatives. Both transition-metal and organo-catalyzed reactions have been developed to construct and functionalize the fluorene scaffold.

Palladium Catalysis: Palladium-based catalysts are extensively used for cross-coupling reactions (e.g., Suzuki, Heck) to build the biphenyl precursors required for fluorenone synthesis. organic-chemistry.org They are also employed in cyclocarbonylation reactions of o-halobiaryls to directly form the fluorenone ring system. organic-chemistry.org

Cobalt Catalysis: As detailed in section 2.2.1.3, earth-abundant cobalt catalysts are increasingly used for C(sp³)–H functionalization at the C9 position, offering a cost-effective and sustainable alternative to precious metal catalysts. nih.gov

Rhodium Catalysis: Rhodium complexes have been utilized as catalysts for the reduction of aromatic nitro compounds, providing a pathway to aminofluorene derivatives.

Acid Catalysis: Brønsted and Lewis acids are fundamental in promoting intramolecular Friedel-Crafts reactions for the cyclization of biphenyls into fluorenones. Boron trifluoride etherate (BF₃·OEt₂) has also been used as a catalyst in the synthesis of functionalized 9,9-disubstituted fluorenes.

| Catalyst Type | Reaction Type | Example Application | Reference |

|---|---|---|---|

| Palladium Complexes | Cross-Coupling / Cyclocarbonylation | Synthesis of fluorenones from o-halobiaryls | organic-chemistry.org |

| Cobalt Complexes | C(sp³)–H Functionalization | Alkylation of the C9 position of fluorene | nih.gov |

| Rhodium Complexes | Transfer Hydrogenation | Reduction of aromatic nitro groups | |

| BF₃·OEt₂ | Propargylic Substitution | Synthesis of 9,9-disubstituted fluorenes | |

| Strong Acids (H₂SO₄) | Friedel-Crafts Acylation | Cyclization of biphenyl-2-carboxylic acids to fluorenones | nih.gov |

Advanced Isolation and Purification Techniques for Reaction Products

The isolation of the desired product in high purity from the reaction mixture is a critical final step in any synthetic sequence. For fluorene derivatives, the purification strategy is dictated by the physical and chemical properties of the target compound and the impurities present.

Crystallization/Recrystallization: This is one of the most powerful techniques for purifying solid organic compounds. Crude fluorene products are often purified by recrystallization from an appropriate solvent or solvent mixture. For example, a procedure for purifying a 9,9-bis[2-chloro-4-aminophenyl]fluorene derivative involves an initial workup, followed by recrystallization from toluene to achieve a final purity of 99.5%. chemicalbook.com The choice of solvent is critical; it should dissolve the compound at high temperatures but not at low temperatures, while impurities should remain soluble or insoluble at all temperatures.

Chromatography: When crystallization is ineffective, or for the purification of non-crystalline products, column chromatography is the method of choice. Silica gel is the most common stationary phase for the purification of fluorene derivatives. The crude product is loaded onto the column and eluted with a solvent system (mobile phase) of appropriate polarity to separate the desired compound from byproducts and unreacted starting materials.

Extraction and Washing: A standard workup procedure often precedes final purification. This typically involves quenching the reaction, followed by extraction of the product into an organic solvent. The organic layer is then washed with aqueous solutions (e.g., water, brine, dilute acid, or base) to remove inorganic salts and water-soluble impurities. For instance, the workup for a reductive amination might involve acidification to protonate the desired amine, washing with ether to remove neutral organic impurities, followed by basification of the aqueous layer and extraction of the pure amine into a solvent like dichloromethane (B109758) (DCM).

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 9h Fluoren 2 Amine

Reactivity Profiles of the Amino Group within Fluorene (B118485) Derivatives

The amino group at the C2 position of the fluorene scaffold is a primary determinant of its chemical behavior, rendering the aromatic system electron-rich and serving as a key site for synthetic modification.

The nitrogen atom of the amino group in fluorene derivatives possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with various electrophiles. A common and well-studied reaction is N-acetylation. For instance, 2-aminofluorene (B1664046) can be acetylated to form 2-acetylaminofluorene (B57845) (2-AAF). wikipedia.org This transformation is not only a synthetic strategy but also a critical metabolic pathway in biological systems, where the resulting N-hydroxy-2-acetylaminofluorene is a known carcinogen. wikipedia.org The enzymatic N-acetylation of N-hydroxy-2-aminofluorene has been observed in the liver cytosol of various species, highlighting the biological significance of this reaction. portlandpress.comnih.govnih.gov

Another important electrophilic substitution is the reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl). This reagent is widely used for the pre-column derivatization of primary and secondary amines in analytical chemistry, forming stable and highly fluorescent derivatives that are readily detectable by HPLC. sdiarticle4.com The reaction proceeds rapidly in a buffered solution to yield a carbamate (B1207046) linkage. sdiarticle4.com

Beyond simple acylation, the amino group serves as a versatile handle for a wide range of N-functionalization and derivatization strategies aimed at modifying the physicochemical properties of the fluorene molecule. N-alkylation, for example, can be achieved through various methods. One approach involves the use of triethyl phosphate (B84403) to introduce ethyl groups onto the nitrogen atom of 2-aminofluorene. acs.org

Reductive amination is another effective method for N-functionalization. For example, 2-N,N-Dimethylamino-7-nitro-9H-fluorene can be synthesized from the corresponding primary amine via reductive amination using paraformaldehyde. acs.org This method provides a convenient route to tertiary amines.

Derivatization is also a key strategy in analytical chemistry for enhancing the detectability of aminofluorene compounds. Besides Fmoc-Cl, other reagents such as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene can be used, where the fluorine atom undergoes nucleophilic substitution by the amino group. researchgate.net These derivatization reactions are crucial for creating compounds with suitable properties for chromatographic analysis. libretexts.org

The table below summarizes key N-functionalization reactions of aminofluorene derivatives.

| Reaction Type | Reagent/Catalyst | Product Type | Reference(s) |

|---|---|---|---|

| N-Acetylation | Acetylating agent | N-Acetylaminofluorene | wikipedia.org |

| N-Alkylation | Triethyl phosphate | N,N-Diethylaminofluorene | acs.org |

| Reductive Amination | Paraformaldehyde | N,N-Dimethylaminofluorene | acs.org |

| Carbamate Formation | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | N-Fmoc-aminofluorene | sdiarticle4.com |

Reactivity of the Chloro Substituent on the Fluorene Skeleton

The chlorine atom at the C4 position introduces a site for nucleophilic substitution and cross-coupling reactions, although it is generally less reactive than its alkyl halide counterparts due to its attachment to an sp²-hybridized carbon and resonance effects within the aromatic ring. savemyexams.com

Direct nucleophilic aromatic substitution (SNAAr) on unactivated aryl chlorides is typically challenging and requires harsh reaction conditions. The reactivity of the chloro substituent on the fluorene ring is influenced by the electronic nature of other substituents. While specific examples for 4-chloro-9H-fluoren-2-amine are not abundant in the provided literature, the principles of SNAAr suggest that strong nucleophiles and potentially high temperatures or pressures would be necessary to displace the chloride ion. The presence of the electron-donating amino group at a meta-like position relative to the chlorine may not significantly activate the ring towards nucleophilic attack.

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of the chloro-substituted fluorene core, enabling the formation of new carbon-carbon and carbon-nitrogen bonds to construct more complex molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds and is highly effective for coupling aryl halides with a wide range of amines. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org N-substituted 2-amino-9,9-dialkylfluorenes can be synthesized from 2-halofluorenes via Pd-catalyzed amination. acs.orgnih.gov This methodology allows for the introduction of various primary and secondary amines, including chiral ones, onto the fluorene skeleton. acs.orglibretexts.orgnih.gov

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com This reaction is widely used in the synthesis of fluorene derivatives, including the preparation of 2,7-diaryl substituted fluorenes from 2,7-dichlorofluorene. researchgate.net The Suzuki coupling is instrumental in creating extended π-conjugated systems based on the fluorene core.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govwikipedia.orgorganic-chemistry.orgmdpi.comlibretexts.org This reaction has been employed in the synthesis of fluorene derivatives containing vinyl groups, such as the formation of 9,9-bis[4'-(9''-carbazovinylene)phenyl]fluorene from 9,9-bis(4'-iodophenyl)fluorene and N-vinylcarbazole. nih.gov

The following table provides an overview of common cross-coupling reactions applicable to chlorofluorene derivatives.

| Reaction Name | Coupling Partners | Catalyst System | Product | Reference(s) |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl halide + Amine | Palladium catalyst + Ligand + Base | Aryl amine | wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org |

| Suzuki-Miyaura Coupling | Aryl halide + Organoboron compound | Palladium catalyst + Base | Biaryl | youtube.comyoutube.comyoutube.comyoutube.comyoutube.com |

| Heck Reaction | Aryl halide + Alkene | Palladium catalyst + Base | Substituted alkene | nih.govwikipedia.orgorganic-chemistry.orgmdpi.comlibretexts.org |

Reactivity of the Fluorene Ring System and Functionalization at Other Positions

The fluorene ring system itself exhibits reactivity at several positions, most notably at the C9 methylene (B1212753) bridge and on the aromatic rings through electrophilic substitution.

The C9 position of fluorene is particularly reactive due to the acidity of its methylene protons (pKa ≈ 22.6 in DMSO). wikipedia.org Deprotonation at this site generates a stable, aromatic fluorenyl anion, which is a potent nucleophile. wikipedia.org This anion can readily react with a variety of electrophiles, such as alkyl halides, allowing for the synthesis of 9-mono- and 9,9-disubstituted fluorene derivatives. researchgate.netmdpi.com For instance, reaction with methyl iodide in the presence of a base leads to 9,9-dimethyl-9H-fluorene. mdpi.com This reactivity at the C9 position is widely exploited to tune the solubility and prevent aggregation in fluorene-based materials. mdpi.commdpi.com

The aromatic rings of the fluorene skeleton are susceptible to electrophilic aromatic substitution. The fused ring system makes fluorene more reactive towards electrophiles than benzene (B151609) or biphenyl (B1667301). quora.com The positions ortho and para to the bridging group (C2, C4, C5, and C7) are generally the most reactive sites. rsc.org For example, nitration of fluorene can lead to the formation of 2-nitrofluorene, which can then be reduced to 2-aminofluorene. thieme-connect.com The regioselectivity of these reactions can be influenced by existing substituents on the ring. thieme-connect.com Chlorination of fluorene is another example of an electrophilic substitution reaction that can occur on the aromatic rings. researchgate.net

C-H Functionalization on the Aromatic Core

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. nih.gov In the context of fluorene derivatives, transition-metal catalysis, particularly with palladium, has been a cornerstone for developing diverse molecular structures. researchgate.netdntb.gov.ua For this compound, the presence of both the amino and chloro substituents introduces complex challenges and opportunities regarding regioselectivity.

The general mechanism for such transformations often involves the coordination of a transition metal catalyst (e.g., Palladium) to the aromatic system, followed by a C-H activation step to form an organometallic intermediate. mdpi.comresearchgate.net This intermediate then reacts with a coupling partner, and subsequent reductive elimination releases the functionalized product and regenerates the active catalyst. researchgate.net The position at which C-H activation occurs is heavily influenced by the electronic and steric properties of the existing substituents. The amine group at the C2 position is a moderately activating, ortho-, para-directing group, while the chloro group at C4 is a deactivating, ortho-, para-directing group. The interplay between these directing effects dictates the most probable sites for functionalization.

Research on related aromatic amines demonstrates that C-H functionalization can be achieved under various catalytic systems. nih.gov For instance, palladium-catalyzed reactions are frequently used to forge new C-C bonds, allowing for the synthesis of decorated π-conjugated polycyclic aromatic hydrocarbons. researchgate.net The specific conditions, including the choice of catalyst, ligand, solvent, and temperature, are crucial for controlling the outcome and yield of these reactions.

| Substrate Type | Catalyst/Reagents | Type of Functionalization | Key Findings/Yields | Reference |

|---|---|---|---|---|

| Diarylmethanes | Palladium catalyst | Intramolecular Arylation (Cyclization) | Facile protocol for synthesizing fluorene derivatives; good to excellent yields. | researchgate.net |

| Benzophenones | Palladium catalyst / Oxidant | Dehydrogenative Cyclization | Provides a concise route to fluorenone derivatives with good functional group compatibility. | acs.org |

| Quinolines | Rhodium catalyst | C2 Arylation | Effective C-H arylation with aryl bromides as coupling partners. | researchgate.net |

| N-Aryl Pyrrolidines | Chiral/Achiral Lewis Acids | β-amino C-H Functionalization | Efficient C-C bond formation with acrylates; yields from 63% to 95%. | nih.gov |

Understanding and Mitigating Oxidation Sensitivity at the C9 Position

A characteristic feature of the 9H-fluorene scaffold is the reactivity of the methylene bridge (C9 position). The protons at this position are relatively acidic due to the ability of the resulting fluorenyl anion to be stabilized by delocalization across the extensive aromatic system. This acidity makes the C9 position susceptible to deprotonation by a base, and the subsequent anion can readily undergo oxidation, typically yielding the corresponding 9-fluorenone (B1672902) derivative. researchgate.netgoogle.com This oxidation can occur even under mild conditions, for instance, using air as the oxidant in the presence of a base like potassium hydroxide (B78521) in a suitable solvent. researchgate.netgoogle.com

The electronic nature of substituents on the aromatic rings can modulate the acidity of the C9 protons and, consequently, the rate of oxidation. For this compound, the electron-donating amine group would be expected to slightly decrease the acidity of the C9 protons, while the electron-withdrawing chloro group would increase it. The net effect on oxidation sensitivity depends on the balance of these opposing influences. Studies on other fluorene derivatives show that structural modifications can significantly impact electrochemical properties, including the oxidation potential. mdpi.com

Given this inherent reactivity, mitigating unwanted oxidation at the C9 position is a critical consideration during the synthesis and manipulation of fluorene derivatives. Several strategies can be employed:

Inert Atmosphere: Conducting reactions under an inert atmosphere, such as nitrogen or argon, minimizes the presence of molecular oxygen, which is often the primary oxidant. americanpharmaceuticalreview.com

C9-Substitution: A widely used and highly effective method is the introduction of substituents at the C9 position. Alkyl or aryl groups not only prevent oxidation by removing the acidic protons but also serve to enhance the solubility and tune the optoelectronic properties of the resulting materials. nih.gov

Control of Reaction Conditions: Avoiding strong bases and high temperatures can reduce the likelihood of deprotonation and subsequent oxidation. americanpharmaceuticalreview.com The use of antioxidants or chelating agents to inhibit metal-promoted oxidation can also be an effective protective measure in certain systems. americanpharmaceuticalreview.com

| Fluorene Derivative | Oxidizing System | Solvent | Key Outcome | Reference |

|---|---|---|---|---|

| 9H-Fluorene | Air / KOH | Tetrahydrofuran (B95107) | Yields 9-fluorenone in 98-99% yield at room temperature. | google.com |

| 9H-Fluorene | Aerobic / Graphene-supported KOH | DMF | High yield and purity of 9-fluorenone at room temperature. | researchgate.net |

| 2,7-Dibromofluorene | CrO3 | Acetic Acid | Oxidation to 2,7-dibromo-9-fluorenone. | google.com |

| Dibenzofulvene Derivatives (C9 modified) | Cyclic Voltammetry | MeCN | Reversible oxidation with potentials ranging from 0.18 V to 0.42 V. | mdpi.com |

Formation of Complex Polycyclic Aromatic Hydrocarbons and Supramolecular Assemblies

Functionalized fluorenes are valuable building blocks (synthons) for the creation of larger, more complex polycyclic aromatic hydrocarbons (PAHs). researchgate.netnih.gov PAHs are a class of compounds defined by two or more fused aromatic rings and are of immense interest in materials science and organic electronics. researchgate.netnih.gov The synthesis of complex PAHs from fluorene precursors often relies on cross-coupling reactions that extend the conjugated π-system. mdpi.com In this compound, the chloro substituent is a versatile handle for reactions like the Suzuki, Stille, or Sonogashira couplings, allowing for the attachment of new aryl or alkynyl groups. Furthermore, C-H functionalization reactions, as discussed previously, provide alternative pathways to elaborate the core structure. rsc.orgrsc.org

Beyond covalent synthesis, fluorene derivatives are well-known for their ability to form highly ordered, non-covalent structures through self-assembly. fao.org These supramolecular assemblies are governed by a combination of intermolecular forces, including π-π stacking, hydrogen bonding, and halogen bonding. nih.govnih.gov

π-π Stacking: The large, planar surface of the fluorene aromatic core promotes strong attractive interactions with neighboring molecules, leading to the formation of stacked aggregates. qut.edu.au

Hydrogen Bonding: The amine group at the C2 position can act as a hydrogen bond donor, interacting with acceptor sites on adjacent molecules to provide directional control over the assembly process.

Halogen Bonding: The chloro group at C4 can act as a halogen bond donor, forming specific interactions with Lewis basic sites (e.g., lone pairs on oxygen or nitrogen atoms) on other molecules.

The combination of these interactions can lead to the formation of sophisticated nanostructures such as nanofibers, nanobelts, and nanosheets. nih.gov The final morphology of these assemblies is a result of the delicate balance between these non-covalent forces, which can be influenced by factors such as solvent choice and molecular sequence in co-oligomers. nih.govqut.edu.au

| System | Key Intermolecular Forces | Resulting Assembly/Morphology | Reference |

|---|---|---|---|

| Fluorene/indenofluorene-oligothiophene copolymers | π-π stacking | Fibrillar structures (long-range order) or untextured aggregates. | qut.edu.au |

| Fluorene-azobenzene co-oligomers | π-π stacking, Hydrophobic interactions, Hydrogen bonding | Nanofibers, nanobelts, and nanosheets in solution. | nih.gov |

| Porphyrins-fullerene composites | Self-organization | Self-assembled composite cluster films on electrodes. | researchgate.net |

| Pillar[n]arene-based molecules with fluorene derivatives | Host-guest interactions, π-stacking | Formation of supramolecular polymers with unique functionalities. | nih.gov |

Advanced Spectroscopic and Structural Characterization of 4 Chloro 9h Fluoren 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of 4-Chloro-9H-fluoren-2-amine is expected to exhibit distinct signals corresponding to the different types of protons in the molecule: the aromatic protons on the fluorene (B118485) rings, the methylene (B1212753) protons at the C9 position, and the amine protons. The chemical shift (δ) of each proton is influenced by its local electronic environment, with electronegative atoms like chlorine and nitrogen causing a downfield shift (to a higher ppm value). libretexts.org

The aromatic region (typically δ 6.5-8.4 ppm) will be complex due to the various protons on the two benzene (B151609) rings. mnstate.edu Protons on the amine- and chloro-substituted ring will be influenced by the electron-donating effect of the amino group and the electron-withdrawing, deshielding effect of the chlorine atom. libretexts.org The two protons of the primary amine (-NH₂) are expected to appear as a broad signal, the chemical shift of which can be variable (typically δ 0.5-5.0 ppm) due to factors like solvent and concentration, which affect hydrogen bonding. libretexts.orgchemistrysteps.com The methylene protons (-CH₂-) at the C9 position of the fluorene core would likely produce a singlet in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic C-H | 6.5 - 8.0 | Multiplet (m) | The exact shifts and coupling patterns depend on the specific proton and its neighbors on the fused ring system. |

| Methylene C9-H₂ | ~3.9 | Singlet (s) | Protons at the fluorene bridge. |

Note: The data in this table are predicted values based on typical chemical shift ranges for the respective functional groups.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in With 13 carbon atoms in unique chemical environments, the proton-decoupled ¹³C NMR spectrum of this compound is expected to show 13 distinct signals. The chemical shifts are spread over a wide range (up to 220 ppm), which generally prevents signal overlap. pressbooks.publibretexts.org

The positions of the signals are predictable based on hybridization and the influence of substituents.

Aromatic and Alkene Carbons: Typically resonate in the δ 100-150 ppm range. bhu.ac.in

Effect of Substituents: The carbon atom bonded to the electronegative chlorine atom (C-Cl) will be shifted downfield. msu.edu Conversely, the carbon atom bonded to the amino group (C-N) will also experience a downfield shift. libretexts.org Carbons in the ortho and para positions relative to the amino group will be shifted upfield due to its electron-donating resonance effect.

Aliphatic Carbon: The sp³-hybridized methylene carbon at the C9 position is expected to appear significantly upfield, typically in the δ 30-50 ppm range. pdx.edu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic C-Cl | 125 - 140 | Carbon directly attached to chlorine. |

| Aromatic C-N | 140 - 155 | Carbon directly attached to the amino group. |

| Aromatic C-H | 110 - 130 | Aromatic carbons bearing a hydrogen atom. |

| Aromatic Quaternary C | 130 - 150 | Bridgehead carbons and other non-protonated aromatic carbons. |

Note: The data in this table are predicted values based on typical chemical shift ranges and known substituent effects. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. utdallas.edu The IR spectrum of this compound would be characterized by absorptions corresponding to its primary aromatic amine, chloro-aromatic, and fluorene hydrocarbon structures.

The primary aromatic amine group gives rise to several distinct and identifiable peaks:

N-H Stretching: Primary amines (R-NH₂) exhibit two characteristic absorption bands in the 3300-3500 cm⁻¹ region. openstax.orglibretexts.org These correspond to the asymmetric and symmetric N-H stretching vibrations. libretexts.orgorgchemboulder.com For aromatic amines, these bands are typically found at slightly higher frequencies than for aliphatic amines. msu.edu

N-H Bending: A medium to strong scissoring vibration for primary amines is observed in the 1580-1650 cm⁻¹ range. orgchemboulder.comuniroma1.it

C-N Stretching: The stretching vibration for the aromatic carbon-nitrogen bond appears in the 1200-1350 cm⁻¹ region. libretexts.orgmsu.edu

The halo group also has a characteristic absorption:

C-Cl Stretching: The carbon-chlorine stretching vibration for an aryl chloride results in a strong absorption in the fingerprint region, typically between 850-550 cm⁻¹. libretexts.orglibretexts.org

Other significant peaks would include aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ range. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric N-H Stretch | Primary Aromatic Amine | 3400 - 3500 | Medium |

| Symmetric N-H Stretch | Primary Aromatic Amine | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | Arene | 3000 - 3100 | Medium-Weak |

| N-H Bending (Scissoring) | Primary Amine | 1580 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | Arene | 1400 - 1600 | Medium |

| Aromatic C-N Stretch | Aryl Amine | 1200 - 1350 | Strong |

Note: The data in this table are based on established correlation charts for infrared spectroscopy. orgchemboulder.commsu.edulibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (C₁₃H₁₀ClN), the nominal molecular weight is 215.68 g/mol . chemscene.com

The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight. A key feature would be the presence of an (M+2)⁺ peak with an intensity approximately one-third that of the M⁺ peak. This isotopic pattern is characteristic of a molecule containing one chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS would be used to confirm the molecular formula C₁₃H₁₀ClN.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted Monoisotopic Mass (Da) | Notes |

|---|---|---|---|

| [M]⁺ | C₁₃H₁₀³⁵ClN | 215.0502 | Molecular ion with the ³⁵Cl isotope. |

Note: The monoisotopic masses are calculated based on the masses of the most abundant isotopes of each element.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For aromatic molecules like this compound, the key electronic transitions involve π electrons in the conjugated system and non-bonding (n) electrons on the heteroatoms (nitrogen and chlorine).

The chromophore of this compound is the substituted fluorene ring system. The extended π-conjugation of the fused rings is expected to give rise to intense absorptions in the UV region, primarily due to π → π* transitions. The presence of the amino (-NH₂) and chloro (-Cl) groups, both of which have lone pairs of electrons, introduces the possibility of weaker n → π* transitions.

The parent compound, 2-aminofluorene (B1664046), exhibits absorption maxima (λmax) in alcohol at approximately 287.5 nm and a shoulder at 315 nm. nih.gov These are characteristic of the π → π* transitions of the aminofluorene system. For this compound, the addition of a chlorine atom is expected to modify this absorption profile. Both the amino and chloro groups act as auxochromes, which can shift the absorption maxima of the parent chromophore. Typically, chloro substituents on an aromatic ring cause a bathochromic (red) shift, moving the absorption to a longer wavelength. This is due to the lone pair of electrons on the chlorine atom participating in resonance with the aromatic π-system, which slightly raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

Therefore, it is predicted that the λmax for the π → π* transitions of this compound would be shifted to wavelengths slightly longer than those observed for 2-aminofluorene. The amino group's non-bonding electrons would also give rise to a weak, and often broad, n → π* transition, which would likely be observed at a longer wavelength than the primary π → π* bands and could be sensitive to solvent polarity.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted Transition Type | Expected λmax Range (nm) | Expected Intensity | Notes |

| π → π | 290 - 330 | High | Corresponds to the electronic transition within the conjugated aromatic system. A bathochromic shift is expected compared to 2-aminofluorene (λmax ≈ 287.5, 315 nm). |

| n → π | 340 - 380 | Low | Arises from the excitation of a non-bonding electron from the amino group to an anti-bonding π* orbital. May be obscured by the more intense π → π* bands. |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including its conformation and how it packs within a crystal lattice. While a specific crystal structure for this compound has not been reported, the molecular architecture can be predicted based on studies of similar fluorene derivatives. mdpi.comiucr.orgresearchgate.netnih.gov

The key conformational features would be the orientation of the amine group's hydrogen atoms and the bond parameters of the carbon-chlorine bond. The dihedral angles of interest would describe the planarity of the fluorene system itself and the orientation of the substituents relative to the rings. For instance, the dihedral angle between the two outer benzene rings of the fluorene core is typically small, often less than 10°. nih.gov The amine group is expected to be nearly coplanar with the aromatic ring to maximize resonance stabilization.

Table 2: Predicted Molecular Geometry Parameters for this compound

| Geometric Parameter | Predicted Value/Range | Description |

| Dihedral Angle (Benzene-Benzene) | < 10° | Angle between the least-squares planes of the two outer rings of the fluorene core, indicating near-planarity. |

| C-N-H Bond Angles | ~115-120° | Expected bond angles for an sp²-hybridized amine nitrogen attached to an aromatic ring. |

| C-C-Cl Bond Angle | ~118-122° | Typical bond angle for a chlorine atom attached to an aromatic carbon. |

The crystal packing of this compound would be governed by a combination of non-covalent interactions, which collectively determine the supramolecular architecture.

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor. It is highly probable that the crystal structure would feature intermolecular N-H···N or N-H···Cl hydrogen bonds. nih.gov The nitrogen atom of one amine could act as an acceptor for a hydrogen from a neighboring molecule, leading to the formation of chains or dimeric motifs. Alternatively, the chlorine atom, with its lone pairs, could act as a weak hydrogen bond acceptor.

π-π Stacking: The large, flat surface of the fluorene aromatic system makes it highly susceptible to π-π stacking interactions. mdpi.comresearchgate.net In the crystal lattice, molecules would likely arrange in offset face-to-face or edge-to-face orientations to maximize attractive electrostatic interactions between the electron-rich π-clouds and the electron-poor sigma framework of adjacent molecules.

Halogen Bonding: The chlorine atom at the 4-position introduces the possibility of halogen bonding. nih.govnih.gov This is a directional interaction where the electropositive region on the tip of the chlorine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as the nitrogen atom or the π-system of a neighboring fluorene ring.

These interactions would work in concert to build a stable, three-dimensional crystal lattice. The specific packing motif would depend on the delicate balance between the strong hydrogen bonding and the weaker but significant π-π and halogen bonding interactions.

Computational Chemistry and Theoretical Investigations of 4 Chloro 9h Fluoren 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to investigate the fundamental properties of 4-Chloro-9H-fluoren-2-amine by modeling its electron density. Functionals like B3LYP are commonly paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to perform these calculations, providing detailed information on the molecule's geometry, stability, and electronic characteristics. worldscientific.comacs.org

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. This optimized structure represents the molecule's most probable geometry in the ground state. Key parameters obtained include bond lengths, bond angles, and dihedral angles. For instance, the fluorene (B118485) molecule is nearly planar, and DFT calculations can reveal minor deviations from planarity caused by the chloro and amino substituents. wikipedia.org

Once the geometry is optimized, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to derive important thermochemical data. acs.org These calculations provide theoretical values for thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for assessing the molecule's stability and predicting its behavior in chemical reactions.

Table 1: Representative Calculated Thermochemical Parameters for a Substituted Fluorene Derivative Note: The following data are illustrative, based on typical DFT calculations for similar aromatic compounds, and serve as an example of the parameters that would be determined for this compound.

| Parameter | Value | Unit |

|---|---|---|

| Zero-point vibrational energy | 155.78 | kcal/mol |

| Enthalpy (H) | -750.123 | Hartree |

| Gibbs Free Energy (G) | -750.168 | Hartree |

| Entropy (S) | 105.45 | cal/mol·K |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. worldscientific.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. worldscientific.com For this compound, the electron-donating amino group is expected to raise the energy of the HOMO, while the electron-withdrawing chlorine atom would lower the energy of the LUMO. This combined effect would likely result in a smaller HOMO-LUMO gap compared to the unsubstituted fluorene molecule, enhancing its reactivity. These properties are vital for applications in organic electronics, such as organic light-emitting diodes (OLEDs). mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are hypothetical examples derived from DFT studies on halogen- and amino-substituted aromatic systems to illustrate expected findings.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.25 |

| LUMO | -1.80 |

| HOMO-LUMO Gap (ΔE) | 3.45 |

DFT calculations can generate maps of electron density and Molecular Electrostatic Potential (MEP), which visualize the charge distribution across the molecule. These maps are invaluable for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show a high electron density (negative potential) around the nitrogen atom of the amine group and the chlorine atom due to their lone pairs of electrons.

The electronic properties of the molecule are governed by a balance of inductive and resonance effects from its substituents.

Inductive Effect (-I): The chlorine atom is highly electronegative and withdraws electron density from the fluorene ring through the sigma bonds. This is a distance-dependent effect. masterorganicchemistry.comlibretexts.org

Resonance Effect (+R): The amino group possesses a lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system. This electron-donating resonance effect increases the electron density on the ring, particularly at the ortho and para positions relative to the amine. masterorganicchemistry.comlibretexts.org The chlorine atom also has a weaker +R effect due to its lone pairs, but its inductive effect is generally dominant. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static, ground-state properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape at a given temperature. plos.org

For this compound, an MD simulation could be used to explore its conformational landscape. This would involve analyzing the rotational freedom around the C2-N bond of the amine group and assessing the flexibility of the five-membered ring in the fluorene core. nih.gov Although the fluorene system is relatively rigid, substituents can introduce specific low-energy conformations. researchgate.net Understanding this dynamic behavior is crucial, as the accessible conformations of a molecule can significantly influence its biological activity and material properties. By simulating the molecule in different environments (e.g., in a vacuum or solvated in water), researchers can understand how intermolecular interactions affect its structural dynamics. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemistry

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a compound and its reactivity or other properties. uliege.be These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of related compounds and then using statistical methods to link these descriptors to an observed property. nih.gov

For a class of compounds including this compound, a QSRR model could be developed to predict properties like reaction rates, toxicity, or chromatographic retention times. nih.gov The first step involves calculating a wide range of molecular descriptors for each molecule in the series. These can include constitutional, topological, geometric, and quantum-chemical descriptors (such as HOMO/LUMO energies, dipole moment, and atomic charges derived from DFT calculations).

Next, a statistical method—such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN)—is used to create a model that best relates the descriptors to the property of interest. nih.govnih.gov Once validated, this QSRR model can be used to predict the reactivity of new, unsynthesized fluorene derivatives, thereby accelerating the discovery of new molecules with desired properties and reducing the need for extensive experimental work. uliege.be

Applications of 4 Chloro 9h Fluoren 2 Amine in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The unique structure of 4-Chloro-9H-fluoren-2-amine, featuring a halogenated aminofluorene scaffold, presents multiple reaction sites for chemical modification. This dual functionality allows for programmed, site-selective reactions, enabling the construction of complex molecular architectures from a single, readily available starting material.

Synthesis of Diverse Functionalized Organic Molecules

The presence of both an amine group and an aryl chloride on the fluorene (B118485) backbone allows chemists to employ a variety of modern cross-coupling reactions to introduce new functional moieties. The chloro group is an excellent substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds, and the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds. tandfonline.comsemanticscholar.orgwikipedia.orglibretexts.org Similarly, the amine group can undergo reactions to form amides, imines, or be used in its own right as a nucleophile in coupling reactions. This versatility allows this compound to be a starting point for a diverse library of compounds.

For instance, the chloro-substituent can be replaced with aryl, heteroaryl, or alkyl groups via Suzuki coupling, while the amine can be coupled with other aryl halides through the Buchwald-Hartwig reaction. wikipedia.orgacs.orgnih.gov This orthogonal reactivity is fundamental to its utility in building complex molecules with tailored electronic and physical properties.

| Reaction Site | Reaction Type | Potential Reagent | Resulting Functionalization |

|---|---|---|---|

| Chloro Group (C4) | Suzuki-Miyaura Coupling | Arylboronic acid | Attachment of a new aryl group |

| Chloro Group (C4) | Buchwald-Hartwig Amination | Carbazole | Formation of a fluorenyl-carbazole C-N bond |

| Amino Group (C2) | Buchwald-Hartwig Amination | Aryl bromide | Formation of a diarylamine linkage |

| Amino Group (C2) | Acylation | Acetyl chloride | Formation of an amide |

Precursor for Optoelectronic Materials Research

The fluorene core is highly valued in optoelectronics due to its exceptional properties, including high photoluminescence efficiency, good thermal stability, and excellent charge transport characteristics. mdpi.comwikipedia.orgmdpi.com this compound acts as a foundational precursor for more complex fluorene derivatives designed for specific electronic functions.

Fluorene derivatives are among the most promising materials for OLEDs, particularly for generating blue light, which has historically been a challenge for the technology. mdpi.comresearchgate.net The rigid and planar structure of the fluorene unit provides a conjugated system that is an efficient light emitter. wikipedia.org The functional groups on this compound are used to attach other molecular fragments that can tune the emission color, improve charge injection/transport, and enhance device stability and efficiency. mdpi.comcitedrive.com A key strategy involves using the chloro group as a reactive handle to attach hole-transporting units like carbazole, which has been shown to enhance the electroluminescence efficiency of the resulting material.

The development of high-performance organic semiconductors is crucial for the advancement of OFETs and OPVs. tandfonline.comacs.org Fluorene-based materials are extensively investigated for these applications due to their favorable charge-transport properties and processability. tandfonline.comuni-bayreuth.deresearchgate.net While simple fluorene is a building block, the complex donor-acceptor copolymers often used in modern OPVs require functionalized monomers for their synthesis. chalmers.sersc.orgresearchgate.net this compound provides a scaffold that can be elaborated into such monomers, allowing for precise tuning of the electronic energy levels (HOMO/LUMO) necessary for efficient charge separation and transport in photovoltaic devices. chalmers.sersc.org

| Device Type | Role of Fluorene Derivative | Key Property | Reference |

|---|---|---|---|

| OLED | Blue Emitter, Host Material | High Photoluminescence Efficiency, Thermal Stability | mdpi.comresearchgate.net |

| OFET | Active Semiconductor Layer | Charge Carrier Mobility | tandfonline.comresearchgate.netnih.gov |

| OPV | Donor or Acceptor Material in Blend | Tunable Energy Levels, Broad Absorption | chalmers.sersc.orgresearchgate.net |

Efficient charge transport is fundamental to the operation of nearly all organic electronic devices. The planar structure of the fluorene molecule facilitates strong π-π intermolecular interactions, creating pathways for charge carriers (holes or electrons) to move through the material. wikipedia.orgbeilstein-journals.org By chemically modifying this compound, researchers can design materials that are specifically tailored for either hole transport (p-type) or electron transport (n-type). rsc.org The electron-donating nature of the amine group makes the core suitable for hole transport, and this property can be further enhanced by attaching other electron-rich moieties at the chloro position. mdpi.com Conversely, attaching strong electron-withdrawing groups can produce n-type materials. This ability to create bipolar charge transporting materials from a single precursor is a significant advantage. rsc.org

Engineering of Polymeric and Supramolecular Scaffolds

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of advanced polymers. The combination of an amine and a chloro group on the same aromatic ring system allows it to be used as an "A-B" type monomer in step-growth polymerization reactions.

Palladium-catalyzed methods like Suzuki polymerization are commonly used to create polyfluorenes, a major class of conjugated polymers used in organic electronics. tandfonline.comacs.orgwikipedia.orgscholaris.ca By copolymerizing functionalized derivatives of this compound with other monomers, polymers with precisely controlled band gaps, solubility, and solid-state morphology can be achieved. 20.210.105rsc.orgrsc.org

Furthermore, the rigid, flat shape of the fluorene unit is conducive to forming ordered, non-covalent structures known as supramolecular assemblies. researchgate.netfao.orgtue.nl These ordered assemblies can exhibit enhanced electronic properties compared to disordered materials. By attaching specific side chains or recognition motifs to the this compound scaffold, chemists can guide the self-assembly of these molecules into well-defined one- or two-dimensional structures, which is a key area of research in materials chemistry. tue.nl

Fluorene-Based Dendrimers and Polymers

The rigid and planar structure of the fluorene unit makes it an excellent candidate for the backbone of conjugated polymers and the core or branching unit of dendrimers. These materials are highly sought after for their exceptional optical and electrical properties, finding use in organic light-emitting diodes (OLEDs), solar cells, and sensors. nih.govwikipedia.org

Fluorene-based polymers are typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki or Suzuki-Miyaura polycondensation. doi.org20.210.10520.210.105mdpi.com In this context, this compound can be envisioned as a key monomer after suitable functionalization. For instance, the amine and chloro groups can be modified to introduce boronic esters or additional halide functionalities, enabling its polymerization with other aromatic comonomers. The incorporation of such a fluorene-amine moiety can influence the resulting polymer's electronic properties, solubility, and processability. Functional groups on the polymer chain also offer sites for post-polymerization modification, allowing for the fine-tuning of material properties. For example, polymers with ester functionalities have been hydrolyzed to create water-soluble derivatives or reduced to introduce hydroxy groups, altering their thermal and optical characteristics. doi.org

Dendrimers are perfectly branched, monodisperse macromolecules with a central core, interior branching units, and a functionalized surface. nih.govnih.govmdpi.com The synthesis of dendrimers can proceed through divergent or convergent methods. nih.govmdpi.com In a divergent approach, growth begins from a multifunctional core and extends outwards. nih.govresearchgate.net A molecule like this compound could potentially serve as a core unit after modification to introduce multiple reactive sites. Conversely, in a convergent strategy, dendritic wedges (dendrons) are synthesized first and then attached to a central core. nih.govnih.gov Functionalized derivatives of this compound could act as the starting point for these dendrons. The amino group, in particular, is a common functional handle in the synthesis of widely studied poly(amidoamine) (PAMAM) dendrimers, which involves iterative Michael addition and amidation steps. nih.govresearchgate.net The inclusion of the fluorene structure within a dendrimer is expected to impart unique photophysical properties, making them suitable for applications in light-harvesting or as fluorescent sensors.

| Polymer/Dendrimer Type | Key Monomer Functionality | Typical Synthesis Method | Potential Properties & Applications |

| Conjugated Polyfluorenes | Di-halogenated or di-boronated fluorenes | Suzuki or Stille Coupling | High photoluminescence, thermal stability; used in OLEDs and polymer solar cells. wikipedia.org20.210.105 |

| Functional Polyfluorenes | Fluorenes with reactive side chains (e.g., esters, amines) | Suzuki Coupling followed by Polymer Reaction | Tunable solubility and optical properties; sensory materials. doi.org |

| PAMAM-type Dendrimers | Core with amine groups (e.g., modified aminofluorene) | Divergent Synthesis (Michael Addition & Amidation) | High number of surface functional groups; drug delivery, catalysis. nih.govmdpi.com |

| Convergent Dendrimers | Dendrons built from functionalized units | Convergent Synthesis (Wedge synthesis then core attachment) | Precise structure control; specialized optical or catalytic functions. nih.govnih.gov |

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.comsciopen.com Their high surface area, tunable porosity, and structural regularity make them promising materials for gas storage, separation, catalysis, and sensing. mdpi.comresearchgate.net A common strategy for synthesizing COFs, particularly imine-linked COFs, involves the condensation reaction between multifunctional amine and aldehyde monomers. mdpi.comnih.gov

Given its structure, this compound is a prime candidate to serve as a building block for COFs and other porous organic polymers. The diamine derivative of fluorene, for example, can be reacted with trialdehydes to form highly stable, porous 2D or 3D networks. The amine functionality of this compound provides the necessary reactive site for Schiff base condensation, a key reaction in forming imine-based COFs. mdpi.comnih.gov The rigidity of the fluorene unit would contribute to the formation of a robust and permanent porous structure.

Furthermore, the presence of the amino group within the pores of a COF can significantly enhance its functionality. Amine-functionalized COFs have demonstrated strong interactions with CO2 molecules, leading to high selectivity in carbon capture applications. nih.gov By incorporating a monomer derived from this compound, it is possible to design COFs with tailored pore environments, where the amine groups are strategically positioned to interact with specific guest molecules. The chloro-substituent also offers a site for post-synthetic modification, allowing for the introduction of other functional groups to further tune the properties of the framework.

| Framework Component | Role of Aminofluorene Derivative | Linkage Chemistry | Resulting Material and Application |

| Monomer/Building Block | Multifunctional amine source | Schiff Base Condensation (Amine + Aldehyde) | Imine-linked COF for gas storage/separation. mdpi.comnih.gov |

| Functional Linker | Introduction of amine groups into pores | Imine or Amide formation | Amine-functionalized COF for selective CO2 capture. nih.gov |

| Post-Synthetic Modification Site | Chloro-group for further reactions | Nucleophilic Substitution, Cross-Coupling | Functionalized POP with tailored catalytic or sensing properties. |

Synthesis of Chiral Fluorene Derivatives for Asymmetric Catalysis

Chiral fluorene derivatives are of significant interest as scaffolds for ligands and catalysts in asymmetric synthesis due to their rigid structure. researchgate.net Asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov The development of novel chiral ligands and catalysts is a continuous effort in organic chemistry. nih.govfrontiersin.org

This compound serves as a valuable precursor for the synthesis of chiral fluorene derivatives. The amine group can be readily transformed into a variety of functional groups suitable for coordination with metal centers or for acting as a Brønsted base or acid. nih.govfrontiersin.org For instance, chiral amino alcohols can be synthesized from the aminofluorene scaffold, which can then be used to prepare chiral oxazaborolidine catalysts for the asymmetric reduction of ketones. semanticscholar.org

Moreover, the fluorene backbone can be incorporated into more complex ligand architectures, such as chiral N,N'-dioxides or dinitrogen ligands, which have proven effective in a range of asymmetric transformations. rsc.orgnih.gov The synthesis of these ligands often starts from readily available chiral amino acids or amines, which can be coupled with a scaffold derived from this compound. The resulting chiral fluorene-based ligands can be used in transition-metal-catalyzed reactions to achieve high levels of enantioselectivity. nih.gov The rigidity of the fluorene framework helps to create a well-defined chiral environment around the metal center, which is crucial for effective stereochemical control.

Exploration in Analytical and Sensing Technologies

Development of Chemosensors and Molecular Imaging Agents

Fluorene and its derivatives are well-known for their strong fluorescence and high photostability, making them ideal fluorophores for the development of chemosensors and molecular imaging agents. nih.govnih.gov These tools are essential for detecting specific analytes in chemical or biological systems and for visualizing biological processes at the molecular level. nih.govrsc.org

The this compound scaffold is particularly well-suited for this purpose. The fluorene core provides the necessary photophysical properties, while the amine group serves as a reactive handle for attaching recognition units or for modulating the fluorescence output in response to an analyte. For example, the amine can be converted into an isothiocyanate group, creating an amine-reactive probe that can be conjugated to biomolecules like peptides or proteins for targeted fluorescence imaging. nih.govnih.gov Such probes often exhibit a "light-up" effect, where their fluorescence quantum yield increases significantly upon conjugation, reducing background noise. nih.govnih.gov

Furthermore, the electronic properties of the fluorene ring can be tuned by introducing electron-donating (like the amino group) and electron-withdrawing groups, creating donor-π-acceptor (D-π-A) type chromophores. nih.gov This strategy is often used to develop probes with large two-photon absorption cross-sections, which are highly desirable for two-photon fluorescence microscopy (2PFM) due to its advantages of deeper tissue penetration and lower phototoxicity. nih.gov Derivatives of this compound can be designed as reaction-based fluorescent probes, where a chemical reaction with the target analyte triggers a change in fluorescence intensity or wavelength. researchgate.net The combination of the tunable fluorene fluorophore with a reactive amine site makes this compound a versatile platform for creating a new generation of sophisticated analytical and imaging tools.

| Application | Design Strategy | Role of this compound | Detection/Imaging Principle |

| Bio-conjugation Probe | Amine-reactive fluorophore | Precursor to isothiocyanate-functionalized fluorene. nih.gov | Covalent labeling of proteins/peptides for fluorescence microscopy. |

| Two-Photon Imaging Agent | Donor-π-Acceptor (D-π-A) structure | Serves as the electron-donating component of the chromophore. nih.gov | Enhanced two-photon absorption for deep-tissue imaging. nih.gov |

| Reaction-Based Chemosensor | Fluorophore with a reactive site | The amine group acts as a reaction site for specific analytes. researchgate.net | Analyte-induced chemical reaction causes a change in fluorescence. |

| Molecular Imaging Probe | Targeting moiety attached to a fluorophore | Scaffold for linking to molecules with affinity for biological targets (e.g., amyloid deposits). mdpi.com | Accumulation at the target site allows for visualization by fluorescence or MRI. |

Future Research Directions and Emerging Frontiers in Fluorene Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of fluorene (B118485) synthesis is increasingly focused on environmentally benign and efficient methods. Traditional synthetic routes often suffer from harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. researchgate.net Consequently, the development of "green" chemistry approaches is a paramount objective.

A significant area of research is the advancement of C–H activation and functionalization techniques. acs.org These methods offer a more atom-economical approach by directly converting C–H bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. acs.orgunpad.ac.id Palladium-catalyzed reactions have shown particular promise in this regard, enabling the cyclization of 2'-halo-diarylmethanes and the reaction of 2-iodobiphenyls with methylene (B1212753) bromide to form the fluorene core under milder conditions than traditional methods. researchgate.net

Furthermore, there is a growing interest in aerobic oxidation reactions, which use air as the oxidant, and conducting syntheses in environmentally friendly solvents like water. researchgate.netrsc.org For example, high yields of substituted 9-fluorenones have been achieved through air oxidation of 9H-fluorenes in the presence of potassium hydroxide (B78521) in THF. rsc.org Similarly, chemo- and regioselective bromination and nitration of fluorenone have been successfully performed in water, offering a cost-effective and greener alternative to conventional methods. researchgate.net

Table 1: Comparison of Traditional vs. Emerging Synthetic Strategies for Fluorene Derivatives

| Feature | Traditional Methods (e.g., Friedel-Crafts) | Emerging Sustainable Methods |

| Key Principle | Intramolecular acylation or alkylation | Direct C–H activation, aerobic oxidation |

| Reagents/Catalysts | Strong acids (e.g., AlCl3), stoichiometric reagents | Transition metals (e.g., Pd), bases (e.g., KOH) |

| Byproducts | Significant inorganic and organic waste | Often H2O or recyclable catalysts |

| Conditions | Often harsh, high temperatures | Generally milder, sometimes ambient conditions |

| Atom Economy | Lower | Higher |

| Environmental Impact | Higher | Lower |

Advanced Functionalization Strategies for Precisely Tunable Properties